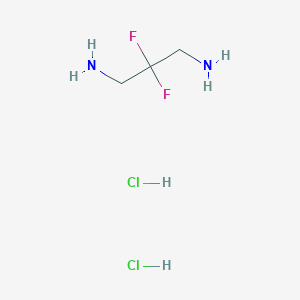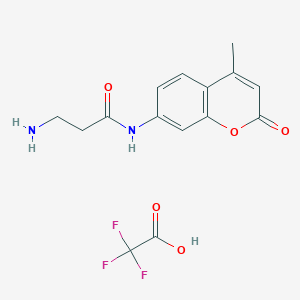
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a chemical compound with the molecular formula C15H15F3N2O5 and a molecular weight of 360.30 g/mol . This compound is known for its use as a fluorogenic substrate in various biochemical assays, particularly those involving aminopeptidase activity .
Mechanism of Action
Target of Action
The primary target of H-beta-Ala-AMC TFA is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
H-beta-Ala-AMC TFA acts as a fluorogenic substrate for aminopeptidase . When cleaved by aminopeptidase, it releases a fluorescent signal, which can be detected and quantified. This property makes it a useful tool for studying the activity of aminopeptidase in various biological contexts.
Biochemical Pathways
Aminopeptidases are known to play a role in the regulation of various biological processes, including peptide hormone activity, immune response, and protein maturation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a role in its bioavailability .
Result of Action
The cleavage of H-beta-Ala-AMC TFA by aminopeptidase results in the release of a fluorescent signal. This allows for the detection and quantification of aminopeptidase activity. Therefore, the primary molecular effect of H-beta-Ala-AMC TFA is the generation of a detectable signal that reflects aminopeptidase activity .
Action Environment
The action of H-beta-Ala-AMC TFA is likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other proteins or molecules that could interfere with aminopeptidase activity, and the concentration of aminopeptidase itself
Biochemical Analysis
Biochemical Properties
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a substrate for the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . The interaction between this compound and aminopeptidase results in a blue fluorescent solution .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for aminopeptidase. The product of this enzymatic reaction can be used to differentiate between gram-positive and gram-negative bacteria , indicating its potential utility in microbiological research and clinical diagnostics.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme aminopeptidase. When this compound is cleaved by aminopeptidase, it releases a blue fluorescent product . This fluorescence can be detected and measured, providing a quantitative readout of aminopeptidase activity.
Metabolic Pathways
This compound is involved in the metabolic pathway of aminopeptidase activity. Aminopeptidases are involved in protein degradation and turnover, and they play a crucial role in the regulation of peptide levels in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for aminopeptidase enzymes, which cleave the amide bond to release 7-amido-4-methylcoumarin .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aminopeptidase enzymes, buffers to maintain pH, and solvents like ethanol or methanol . The reactions are typically carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic reaction of this compound is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be detected using spectroscopic methods .
Scientific Research Applications
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays to study the activity of aminopeptidases.
Biology: Employed in the differentiation of gram-positive and gram-negative bacteria based on enzyme activity.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in the development of biochemical assays for quality control and research purposes.
Comparison with Similar Compounds
Similar Compounds
L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt: Similar in structure and function, used as a substrate for aminopeptidase assays.
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used in enzyme assays, particularly for leucine aminopeptidase.
4-Methylumbelliferyl phosphate: A fluorogenic substrate used in various enzyme assays, including phosphatases.
Uniqueness
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its specific application in aminopeptidase assays and its ability to provide a clear fluorescent signal upon enzymatic cleavage . This makes it a valuable tool in biochemical research and diagnostics.
Properties
IUPAC Name |
3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHWJNREYBZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


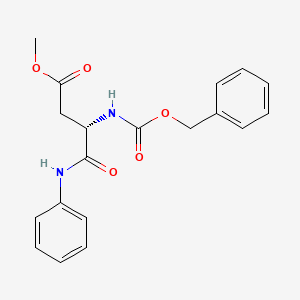
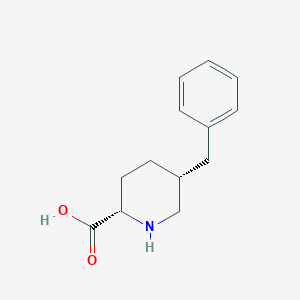
![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B1647951.png)
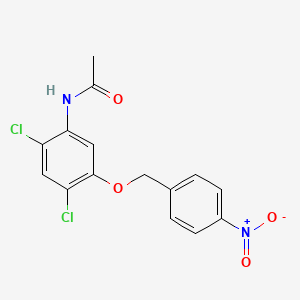
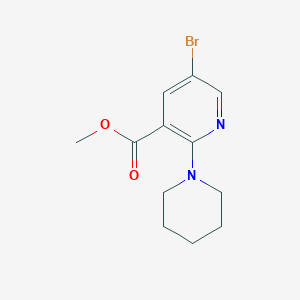
![2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B1647958.png)

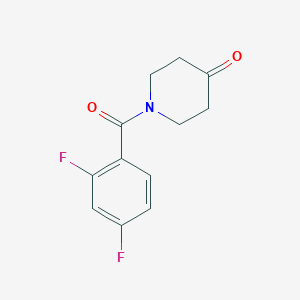
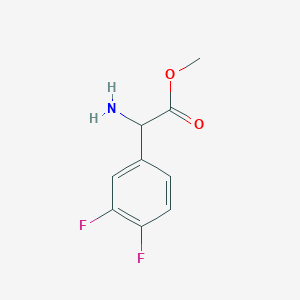
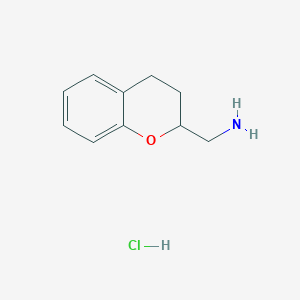
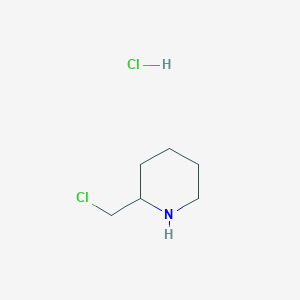

![2-(2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B1647979.png)
